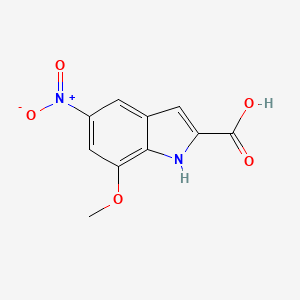![molecular formula C7H9ClN2O B1423669 [6-Chloro-4-(methylamino)pyridin-3-yl]methanol CAS No. 449811-30-7](/img/structure/B1423669.png)
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol
Vue d'ensemble
Description
“[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C7H9ClN2O . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 6th position of the ring is substituted with a chlorine atom, the 4th position with a methylamino group, and the 3rd position with a methanol group .Physical And Chemical Properties Analysis
“[6-Chloro-4-(methylamino)pyridin-3-yl]methanol” is a solid at room temperature . It should be stored in a dark place, sealed, and at a temperature between 2-8°C .Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Compounds related to "[6-Chloro-4-(methylamino)pyridin-3-yl]methanol" have been synthesized for the detection of transition metal ions. For example, naphthoquinone-based chemosensors have demonstrated remarkable selectivity towards Cu2+ ions in methanol or methanol–water mixtures, with a visible color change from orange to intense blue upon complexation, indicating potential applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis of Pyrrolin-2-ones
The reactivity of chlorinated pyrrolidin-2-ones in methanol has been explored to afford 5-methoxylated 3-pyrrolin-2-ones, compounds useful in the preparation of agrochemicals or medicinal compounds. This showcases the compound's role in facilitating novel synthetic routes for the development of biologically active molecules (Ghelfi et al., 2003).
Molecular Structure Analysis
The molecular and crystal structure of related compounds, such as (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, has been analyzed, highlighting the structural features that could be relevant in designing materials with specific physical properties, such as in the development of novel organic semiconductors or materials for photovoltaic applications (Lakshminarayana et al., 2009).
Whole-cell Biocatalysis
The compound and its derivatives have been investigated for their potential in whole-cell biocatalysis, demonstrating the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system. This indicates its use in green chemistry for the efficient synthesis of chiral intermediates, offering a sustainable alternative to traditional chemical synthesis (Chen et al., 2021).
Catalysis and Material Science
Research has also delved into the synthesis of nickel complexes with bidentate N,O-type ligands for application in catalytic oligomerization of ethylene, suggesting potential industrial applications in polymer synthesis and material science (Kermagoret & Braunstein, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
[6-chloro-4-(methylamino)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-3,11H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBIXOXCIOUBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679560 | |
| Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
CAS RN |
449811-30-7 | |
| Record name | [6-Chloro-4-(methylamino)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-Amino-2-(2-chlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423588.png)
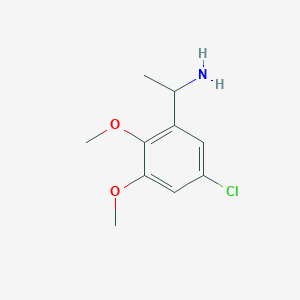
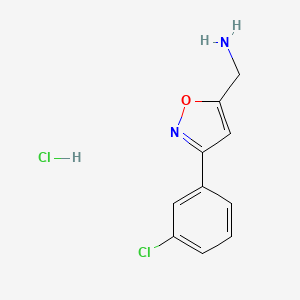
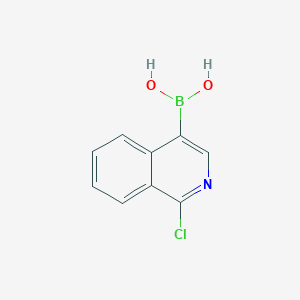
![benzyl[(1Z)-({[(tert-butoxy)carbonyl]amino}imino)[(2,2,2-trifluoroethyl)amino]methyl]amine](/img/structure/B1423594.png)
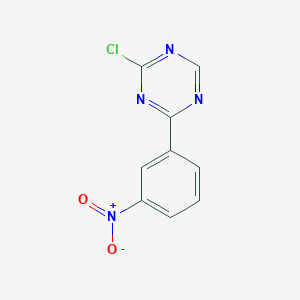
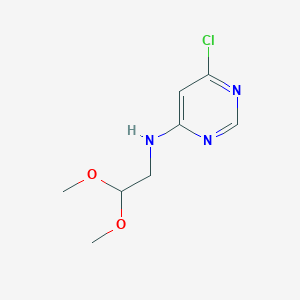
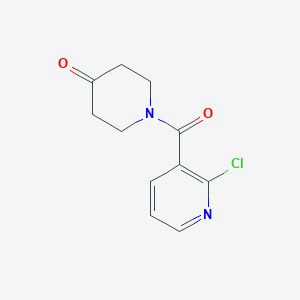
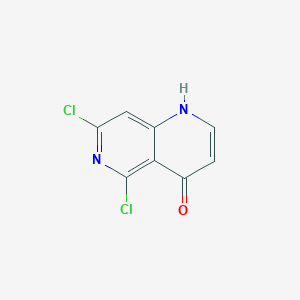
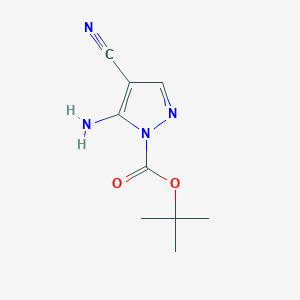
![N'-[1-Amino-2-(2,6-dichlorophenyl)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423604.png)
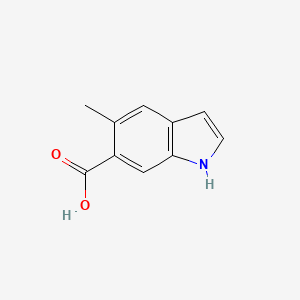
![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1423606.png)
